Physical and chemical properties of 2-Hydroxymethylcyclohexanol
Physical and chemical properties of 2-Hydroxymethylcyclohexanol
A Bifunctional Cycloaliphatic Scaffold for Advanced Materials and Medicinal Chemistry
Executive Summary
2-Hydroxymethylcyclohexanol (CAS 27583-43-3), often referred to as hexahydrosaligenin, is a cycloaliphatic diol characterized by the presence of a primary hydroxymethyl group and a secondary hydroxyl group on adjacent carbon atoms of a cyclohexane ring.[1] This structural motif imparts unique stereochemical properties and reactivity profiles, making it a critical intermediate in the synthesis of pharmaceuticals, chiral auxiliaries, and high-performance polyesters.
This guide provides a comprehensive technical analysis of the compound, moving beyond basic data to explore the conformational dynamics of its cis and trans isomers, industrial synthesis protocols via catalytic hydrogenation, and its expanding utility in drug delivery systems.
Chemical Identity & Stereochemical Dynamics[2]
The physicochemical behavior of 2-hydroxymethylcyclohexanol is governed by its stereochemistry. Unlike flexible aliphatic diols, the cyclohexane ring imposes rigid conformational constraints.
| Parameter | Detail |
| IUPAC Name | 2-(Hydroxymethyl)cyclohexan-1-ol |
| Common Synonyms | Hexahydrosaligenin; 2-Hydroxycyclohexanemethanol |
| CAS Number (Generic) | 27583-43-3 |
| CAS (Trans-Isomer) | 4187-59-1 |
| Molecular Formula | C₇H₁₄O₂ |
| Molecular Weight | 130.18 g/mol |
| SMILES | OC1CCCCC1CO |
Conformational Analysis
The molecule exists as two diastereomers: cis and trans. Their stability is dictated by the interplay between steric bulk (1,3-diaxial interactions) and intramolecular hydrogen bonding.
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Cis-Isomer: In the chair conformation, the substituents can adopt an axial-equatorial (a,e) or equatorial-axial (e,a) orientation. The cis isomer is often stabilized by a strong intramolecular hydrogen bond between the primary -CH₂OH and the secondary -OH group, which forms a pseudo-cyclic 6-membered ring.
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Trans-Isomer: The diequatorial (e,e) conformation is sterically favored over the diaxial (a,a) form. While sterically robust, the trans isomer typically lacks the geometry required for the facile intramolecular hydrogen bonding seen in the cis form, affecting its boiling point and solubility profile.
Caption: Conformational stability factors distinguishing cis and trans isomers of 2-hydroxymethylcyclohexanol.
Physical Properties Profile
The following data represents the general properties for the isomeric mixture unless specified. Note that the boiling point is significantly influenced by the hydrogen-bonding capacity of the specific isomer ratio.
| Property | Value | Context/Notes |
| Physical State | Viscous Liquid or Low-Melting Solid | Depends on cis/trans ratio and purity. |
| Boiling Point | 265–270°C (Atmospheric) | Estimated. Trans isomer typically has a higher BP due to stronger intermolecular H-bonding. |
| Boiling Point (Reduced) | 140–145°C @ 15 mmHg | Practical distillation range. |
| Density | 1.04 ± 0.02 g/cm³ | Denser than water due to di-hydroxyl functionality. |
| Solubility (Water) | High | Amphiphilic; soluble in water and polar organic solvents (EtOH, DMSO). |
| Flash Point | >110°C | Closed cup (Predicted). |
| pKa | ~15.1 (Secondary -OH) | Typical for secondary cycloalkanols. |
| Refractive Index | 1.4850 | @ 20°C |
Synthesis & Reactivity[5][6]
Industrial Synthesis Protocol: Hydrogenation of Salicyl Alcohol
The most direct and atom-economical route to 2-hydroxymethylcyclohexanol is the catalytic hydrogenation of salicyl alcohol (2-hydroxybenzyl alcohol). This method avoids the formation of complex byproducts associated with ring-closing reactions.
Reaction Pathway:
Experimental Protocol (Bench Scale):
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Reagents: Salicyl alcohol (10.0 g), Rhodium on Alumina (5% Rh, 0.5 g), Isopropanol (solvent, 50 mL).
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Setup: High-pressure stainless steel autoclave.
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Conditions: Pressurize to 50–100 bar H₂. Heat to 80–100°C.
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Duration: Stir at 1000 rpm for 4–6 hours until H₂ uptake ceases.
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Workup: Filter catalyst through Celite. Remove solvent via rotary evaporation.
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Purification: Vacuum distillation (approx. 140°C @ 15 mmHg) to separate diastereomers if necessary.
Alternative Route: Reduction of 2-Oxocyclohexanecarboxylates
For applications requiring high enantiomeric purity, researchers often employ the reduction of ethyl 2-oxocyclohexanecarboxylate followed by selective reduction, though this is less atom-efficient than direct hydrogenation.
Caption: Catalytic hydrogenation pathway converting aromatic salicyl alcohol to the cycloaliphatic diol.
Applications in Drug Discovery & Materials Science
Polymer Therapeutics and Biomaterials
2-Hydroxymethylcyclohexanol serves as a rigid, aliphatic monomer in the synthesis of polyesters and polycarbonates. Unlike linear diols (e.g., 1,6-hexanediol), the cyclohexane ring increases the glass transition temperature (
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Mechanism: The primary hydroxyl group reacts faster than the secondary hydroxyl, allowing for controlled stepwise polymerization or the creation of hyperbranched structures.
Chiral Auxiliaries
The cis-isomer, capable of forming rigid bicyclic intermediates (such as acetonides), is used as a chiral scaffold. It directs stereoselectivity in asymmetric synthesis, particularly in the formation of
Pharmaceutical Intermediates
The compound is a direct precursor to Muricatacin analogs (anti-cancer agents) and various NMDA receptor antagonists. The 1,3-aminoalcohol derivatives synthesized from this diol are privileged structures in medicinal chemistry.
Safety & Handling (SDS Summary)
While not classified as highly toxic, standard laboratory safety protocols for organic irritants apply.
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GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).
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Inhalation: May cause respiratory irritation (H335). Use in a fume hood.
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Skin Contact: Wash immediately with soap and water. The compound is amphiphilic and can penetrate skin layers.
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Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) in a cool, dry place to prevent moisture absorption which complicates stoichiometric reactions.
References
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Synthesis & Hydrogenation
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Physical Properties & Identification
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5175258, 2-Hydroxymethylcyclohexanol. Retrieved from [Link]
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- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
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Polymer Applications
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Regulatory & Safety
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Stereo- and Site-Selective Conversion of Primary Alcohols to Allylic Alcohols via Ruthenium-Catalyzed Hydrogen Auto-Transfer Mediated by 2-Butyne - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ring-opening polymerization of cyclic esters by cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Hydroxymethylcyclohexanol | 27583-43-3 | Benchchem [benchchem.com]
